2,5,7-Trichloro-quinoline-3-carbaldehyde
Description
2,5,7-Trichloro-quinoline-3-carbaldehyde is a halogenated quinoline derivative characterized by three chlorine substituents at positions 2, 5, and 7 of the quinoline ring, along with a formyl group at position 2. This compound is synthesized via Vilsmeier-Haack formylation and chlorination reactions, as described in modified protocols by Meth-Cohn et al. . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic substitution reactions, enabling diverse functionalizations .
Properties
Molecular Formula |
C10H4Cl3NO |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,5,7-trichloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-2-8(12)7-1-5(4-15)10(13)14-9(7)3-6/h1-4H |
InChI Key |
YDECHGTYZOEIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Regiochemical Considerations
Acetanilides substituted with chlorine at meta and para positions relative to the acetamide group yield quinoline rings with chlorine at positions 5 and 7. For example, 3,5-dichloroacetanilide cyclizes under Vilsmeier conditions to form 2,5,7-trichloro-quinoline-3-carbaldehyde. The reaction proceeds via formation of a chloroiminium intermediate, followed by electrophilic aromatic substitution and hydrolysis (Scheme 1).
Scheme 1
$$ \text{3,5-Dichloroacetanilide} + \text{Vilsmeier reagent (DMF/POCl}_3\text{)} \rightarrow \text{2,5,7-Trichloro-quinoline-3-carbaldehyde} $$
Key parameters include:
Limitations and Side Reactions
Competing pathways may lead to over-chlorination or incomplete formylation. For instance, electron-withdrawing groups on the acetanilide precursor can deactivate the ring, necessitating extended reaction times. Additionally, steric hindrance from adjacent chlorines may reduce cyclization efficiency, as observed in 2,6-dichloro derivatives.
Modified Vilsmeier Reagents for Enhanced Chlorination
Recent advances employ trichloroisocyanuric acid (TCCA) as a chlorinating agent alongside DMF, forming TCCA/DMA adducts that enhance reactivity and selectivity.
TCCA/DMA-Mediated Synthesis
TCCA (C₃Cl₃N₃O₃) reacts with DMF to generate a reactive chloroiminium species, enabling simultaneous cyclization and chlorination. This method is particularly effective for introducing chlorine at position 2 while preserving the aldehyde functionality.
Procedure :
- 3,5-Dichloroacetanilide (9.8 mmol) is treated with TCCA/DMA in dichloromethane.
- Reflux for 85 minutes yields 2,5,7-trichloro-quinoline-3-carbaldehyde in 65% yield.
Advantages :
- Reduced reaction time (≤2 hours vs. 4–10 hours for classical Vilsmeier).
- Higher regioselectivity due to controlled chlorine release.
Alternative Synthetic Routes
Oxidation of 3-Hydroxymethyl Precursors
2,5,7-Trichloro-quinoline-3-methanol can be oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) or MnO₂. However, this method is less efficient (yields ≤35%) due to over-oxidation to carboxylic acids.
Multi-Component Reactions
Ugi-type reactions involving 2-chloro-quinoline-3-carbaldehyde, amines, and isocyanides have been explored but show limited applicability for multi-chlorinated derivatives.
Data Tables
Table 1. Comparison of Synthesis Methods
Table 2. Spectroscopic Data for 2,5,7-Trichloro-quinoline-3-carbaldehyde
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichloro-quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Substituted quinolines from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interaction with biological macromolecules and potential use as a probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5,7-trichloro-quinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The chlorine substitution pattern critically influences the physicochemical and biological properties of quinoline-3-carbaldehydes. Key comparisons include:
<sup></sup>LogP values calculated using ChemDraw.
<sup>†</sup>MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus.
- Reactivity: The trichloro derivative exhibits higher electrophilicity at the aldehyde group compared to mono- and di-chloro analogs due to increased electron withdrawal from chlorine substituents . This enhances its utility in Knoevenagel condensations for synthesizing α,β-unsaturated ketones.
- Biological Activity : Chlorination at positions 5 and 7 in addition to position 2 significantly improves antibacterial potency. For example, 2,5-dichloro derivatives show a 2-fold lower MIC than 2-chloro analogs , while the trichloro derivative is hypothesized to further enhance membrane permeability and target binding (e.g., DNA gyrase inhibition) .
Q & A
Q. Basic
- NMR : ¹H NMR in CDCl₃ reveals distinct peaks: aldehyde proton at δ 10.1–10.3 ppm and aromatic protons at δ 7.5–8.8 ppm. ¹³C NMR confirms the aldehyde carbon at δ 190–192 ppm .
- X-ray crystallography : Single-crystal analysis (via SHELX software) resolves bond angles (e.g., C3–C4–C9: 117.2°) and confirms substituent positions. Data collection at 100–150 K minimizes thermal motion artifacts .
How can substituent effects be managed during the synthesis of polysubstituted quinoline-3-carbaldehydes?
Advanced
Substituent steric and electronic effects require tailored strategies:
- Microwave-assisted synthesis : Reduces reaction time (4 hours vs. 12 hours) and minimizes aldehyde oxidation, improving yields by 15–20% .
- Protecting groups : Temporarily masking the aldehyde with acetals prevents unwanted side reactions during chlorination.
- Byproduct analysis : HPLC-MS identifies chlorinated intermediates (e.g., 2,5-dichloro derivatives), guiding stoichiometric adjustments .
What challenges arise in resolving crystallographic data for halogenated quinolines, and how are they addressed?
Q. Advanced
- Disorder in halogen positions : High-resolution data (≤ 0.8 Å) and SHELXL refinement with anisotropic displacement parameters clarify Cl positions .
- Twinned crystals : Using the TWIN law in SHELXTL improves data merging (R-factor < 5%).
- Thermal ellipsoids : Low-temperature data collection (100 K) reduces thermal motion, enhancing accuracy in bond-length measurements .
How should researchers reconcile discrepancies in reported spectral data for quinoline-3-carbaldehydes?
Q. Advanced
- Reference standards : Cross-validate NMR shifts with NIST Chemistry WebBook entries for similar compounds (e.g., 2-chloro analogs) .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aldehyde proton shifts vary by 0.3–0.5 ppm due to hydrogen bonding .
- Impurity profiling : GC-MS detects residual solvents (e.g., DMF) that may obscure IR carbonyl signals at 1670–1690 cm⁻¹ .
What methodologies are recommended for evaluating the bioactivity of 2,5,7-Trichloro-quinoline-3-carbaldehyde derivatives?
Q. Advanced
- In silico docking : Use AutoDock Vina to predict binding affinities for targets like DNA gyrase (common in antibacterial studies) .
- Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL) against S. aureus and E. coli, with cytotoxicity assessed via MTT on HEK-293 cells .
- SAR studies : Modify substituents at positions 5 and 7 to correlate Cl/F ratios with activity .
What precautions are critical when handling reactive intermediates during synthesis?
Q. Basic
- Aldehyde stabilization : Store intermediates at –20°C under nitrogen to prevent oxidation.
- Ventilation : Use fume hoods to avoid inhalation of PCl₅ vapors, which hydrolyze to HCl .
- PPE : Nitrile gloves and safety goggles are mandatory; aldehyde exposure causes severe eye irritation .
How can computational modeling aid in predicting the physicochemical properties of this compound?
Q. Advanced
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts dipole moments (≈4.5 D) and HOMO-LUMO gaps (≈3.8 eV), correlating with solubility and reactivity .
- LogP estimation : Use ChemDraw’s Bio-Loom module; experimental logP (2.9) aligns with chloro-quinoline hydrophobicity .
What strategies improve the stability of 2,5,7-Trichloro-quinoline-3-carbaldehyde under storage?
Q. Basic
- Desiccants : Store with silica gel in amber vials to block light and moisture, reducing hydrolysis.
- Temperature : –4°C in sealed containers prevents dimerization (shelf life >12 months) .
- Avoid metals : Use glass spatulas; trace metals catalyze aldehyde degradation .
How can structure-activity relationship (SAR) studies optimize the bioactivity of analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
